molecular formula C10H12O2 B189061 2-Isopropylbenzoic acid CAS No. 2438-04-2

2-Isopropylbenzoic acid

Cat. No.: B189061
CAS No.: 2438-04-2
M. Wt: 164.2 g/mol
InChI Key: BANZVKGLDQDFDV-UHFFFAOYSA-N
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Description

2-Isopropylbenzoic acid, also known as o-cuminic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the carboxyl group is substituted at the ortho position with an isopropyl group. This compound is a white crystalline solid with a melting point of 61-64°C and a boiling point of 269.9°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylbenzoic acid can be synthesized through several methods. One common method involves the hydrolysis of 2-isopropylbenzonitrile. The nitrile is treated with potassium hydroxide in ethylene glycol at 170°C for 3.5 hours. The reaction mixture is then cooled, acidified with hydrochloric acid, and extracted with ethyl acetate to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of cumene (isopropylbenzene) using potassium permanganate or other strong oxidizing agents. This method is advantageous due to the availability and low cost of cumene .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

    Benzoic acid: The parent compound, lacking the isopropyl group.

    2-Methylbenzoic acid: Similar structure with a methyl group instead of an isopropyl group.

    2-Ethylbenzoic acid: Contains an ethyl group instead of an isopropyl group.

    2-tert-Butylbenzoic acid: Contains a tert-butyl group instead of an isopropyl group.

Uniqueness: 2-Isopropylbenzoic acid is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. The isopropyl group provides steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its analogs.

Properties

IUPAC Name

2-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANZVKGLDQDFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901047
Record name o-Isopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-04-2
Record name Benzoic acid, 2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Isopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the steric bulk of the isopropyl group in 2-isopropylbenzoic acid influence its properties compared to other substituted benzoic acids?

A1: [] The isopropyl group in this compound exhibits intriguing steric effects. Unlike 2-tert-butylbenzoic acid, which adopts a single conformation, this compound exists in two planar conformations in equilibrium. This conformational flexibility results in a steric effect closer to that of a methyl group rather than the bulkier tert-butyl group. This has significant implications for its acidity. In the gas phase, its acidity is influenced by pole/induced dipole interactions in the anion, similar to 2-methylbenzoic acid. Interestingly, in 3-isopropylbenzoic acid, the isopropyl group exerts a steric influence resembling tert-butyl more than methyl, highlighting the importance of positional effects. In solvents like methanol and dimethyl sulfoxide, these steric effects and the pole/induced dipole interactions are attenuated, positioning the isopropyl group's impact between methyl and tert-butyl on the steric substituent constant scale.

Q2: Can cerium(IV) carboxylate act as a photocatalyst for reactions involving this compound?

A2: [] Yes, research indicates that cerium(IV) carboxylates, generated in situ by mixing Ce(OtBu)4 with carboxylic acids like this compound, function as efficient photocatalysts under blue light irradiation and in the presence of air. Specifically, cerium(IV) carboxylate catalyzes the direct lactonization of this compound, yielding the corresponding peroxy lactone and γ-lactone. This reaction proceeds through an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) mechanism. Notably, the hexanuclear Ce(IV) carboxylate clusters formed in the reaction mixture and their ligand-to-metal charge transfer characteristics contribute to the high catalytic efficiency observed in transforming the carboxylate ligands into carboxyl radicals.

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